molecular formula C21H23N3O2 B2419304 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxy-1-naphthamide CAS No. 1448028-20-3

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxy-1-naphthamide

Cat. No. B2419304
CAS RN: 1448028-20-3
M. Wt: 349.434
InChI Key: RZICDJRSPSGVQV-UHFFFAOYSA-N
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxy-1-naphthamide, also known as CPME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPME belongs to the class of naphthamide derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

  • The development of selective and orally potent inhibitors for enzymes like 5-lipoxygenase (5-LPO) involves structural modifications of lead compounds to enhance their potency and selectivity. Methoxytetrahydropyrans, a new series of 5-LPO inhibitors, exemplify the approach of modifying chemical structures to achieve desired biological activities while maintaining or enhancing potency and selectivity in vitro and in vivo (Crawley et al., 1992).

Pharmacological Potential

  • Computational and pharmacological evaluations of heterocyclic novel derivatives, including pyrazoles, have shown potential for toxicity assessment, tumor inhibition, and anti-inflammatory actions. This research highlights the importance of chemical structure in modulating biological activities and provides insights into the design of new compounds with improved pharmacological profiles (Faheem, 2018).

Material Science and Photophysical Properties

  • The study on the reactivity of amino acid chemosensors with ethanol and the structural elucidation through single crystal XRD and DFT calculations demonstrates the application of these compounds in understanding the influence of structural modifications on optical properties. This research provides valuable insights into the design of chemosensors with enhanced sensitivity and specificity (Varghese et al., 2017).

Catalysis

  • Gold(I)-catalyzed tandem cyclization of cyclopropylidene-tethered propargylic alcohols represents an innovative approach to synthesizing functionalized naphtho[2,3-c]pyrans. This method highlights the utility of gold catalysis in the efficient synthesis of polycyclic compounds, showcasing the potential of these chemical transformations in organic synthesis and material science (Li et al., 2020).

properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-ethoxynaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-3-26-19-11-10-14-6-4-5-7-17(14)20(19)21(25)22-13-16-12-18(15-8-9-15)24(2)23-16/h4-7,10-12,15H,3,8-9,13H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZICDJRSPSGVQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=NN(C(=C3)C4CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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